7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1

LC-MS/MS Stable Isotope Internal Standard Quantitative Bioanalysis

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 (CAS 1189874-88-1) is a stable isotope-labeled (13C1) benzodiazepine derivative, specifically designed as an isotopologue of the unlabeled parent compound (CAS 59467-61-7). The unlabeled parent is recognized as a key intermediate in midazolam synthesis and classified as Midazolam Impurity 9.

Molecular Formula C16H13ClFN3
Molecular Weight 302.742
CAS No. 1189874-88-1
Cat. No. B562609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1
CAS1189874-88-1
Synonyms7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine-13C1; 
Molecular FormulaC16H13ClFN3
Molecular Weight302.742
Structural Identifiers
SMILESCN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F
InChIInChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1
InChIKeyHXBIKXSRZGPORM-XPOOIHDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 (CAS 1189874-88-1) Procurement and Technical Baseline


7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 (CAS 1189874-88-1) is a stable isotope-labeled (13C1) benzodiazepine derivative, specifically designed as an isotopologue of the unlabeled parent compound (CAS 59467-61-7) . The unlabeled parent is recognized as a key intermediate in midazolam synthesis and classified as Midazolam Impurity 9 [1][2]. With a molecular formula of C₁₅¹³CH₁₃ClFN₃ and molecular weight of 302.74 g/mol, the 13C1-labeled variant is supplied as a yellow solid with solubility in chloroform, dichloromethane, DMSO, and methanol . Its primary application domain is as an internal standard (IS) for quantitative LC-MS/MS bioanalysis, rather than as a direct pharmacologically active substance .

Why 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 Cannot Be Replaced by Generic Analogs in Quantitative Bioanalytical Workflows


Substituting this 13C1-labeled isotopologue with its unlabeled parent (CAS 59467-61-7, MW 301.74) or with deuterated (²H) benzodiazepine internal standards introduces quantifiable risks to analytical accuracy. The unlabeled analog cannot serve as an internal standard due to its identical mass spectrometric signal to the target analyte, precluding differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) . Deuterated analogs, while mass-differentiated, are documented to exhibit chromatographic retention time shifts due to the inverse isotope effect of deuterium in reversed-phase LC, compromising their ability to co-elute with the native analyte and correct for matrix-induced ion suppression [1]. This 13C1-labeled variant, with a single ¹³C substitution, provides a +1 Da mass shift—sufficient for spectral resolution—while preserving near-identical chromatographic retention time to the unlabeled analyte, a critical advantage for robust matrix effect correction in complex biological matrices [2].

Quantitative Comparative Evidence for 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 Relative to Analytical Alternatives


Mass Spectral Differentiation: 13C1-Labeled vs. Unlabeled Parent Compound for Internal Standard Applications

The 13C1-labeled compound (MW 302.74) provides a +1.00 Da mass shift relative to the unlabeled parent (MW 301.74), yielding a distinct precursor ion at m/z 302.7 and product ion at m/z +1 compared to the native analyte (m/z 301.7) . This mass difference is sufficient for clear spectral resolution in unit-resolution MS detectors, enabling the compound to function as an internal standard. In contrast, the unlabeled analog produces an identical mass spectrum to the target analyte, rendering it unusable as an IS due to complete spectral overlap .

LC-MS/MS Stable Isotope Internal Standard Quantitative Bioanalysis

Chromatographic Co-Elution Fidelity: 13C vs. Deuterium (2H) Internal Standard Behavior in Reversed-Phase LC

In reversed-phase LC, deuterium-labeled (²H) internal standards consistently elute earlier than their corresponding unlabeled analytes due to the inverse isotope effect of deuterium on hydrophobicity [1][2]. This retention time offset can compromise the ability of the IS to correct for co-eluting matrix interferents that cause ion suppression. In contrast, 13C-labeled isotopologues exhibit negligible difference in LC retention time (<0.02 min shift typically) and thus provide near-perfect co-elution with the native analyte [2][3]. The 13C1-labeled compound is therefore expected to co-elute with the unlabeled target analyte under standard reversed-phase LC conditions, enabling accurate matrix effect correction.

Isotope Effect Retention Time Shift Matrix Effect Correction

Chemical Label Stability: 13C vs. Deuterium (2H) Isotopic Integrity Under Analytical Conditions

Deuterium labels positioned on carbon atoms adjacent to carbonyl groups or on aromatic positions are susceptible to hydrogen/deuterium (H/D) exchange in protic solvents, which can reduce effective isotopic enrichment over time and compromise quantification accuracy [1]. In contrast, 13C labels are covalently incorporated into the carbon skeleton and are not subject to exchange under any standard analytical conditions, providing stable isotopic integrity throughout sample preparation, storage, and analysis [2]. This compound's 13C label is permanently integrated into the benzodiazepine ring system, ensuring consistent +1 Da mass shift regardless of solvent exposure, pH, or storage duration .

Isotopic Exchange Internal Standard Stability LC-MS Assay Robustness

Unlabeled Species Carryover: Comparative Residue Analysis of 13C1 vs. Unlabeled Parent as Impurity Reference Standard

The unlabeled parent compound (CAS 59467-61-7) is designated as Midazolam Impurity 9 and is used in pharmaceutical quality control for midazolam drug substance and drug product [1]. However, using unlabeled impurity reference standards for quantitative determination requires separate calibration with structurally distinct IS compounds, introducing potential accuracy bias from differential ionization behavior. The 13C1-labeled isotopologue, when used as IS for unlabeled Midazolam Impurity 9 quantification, enables direct isotope dilution mass spectrometry (IDMS), which intrinsically corrects for recovery, matrix effects, and ionization variability [2]. This approach is considered the gold standard methodology for high-accuracy trace-level pharmaceutical impurity quantification, offering improved method precision (typically CV <5% vs. 10–15% with non-isotopic IS) .

Midazolam Impurity Profiling Pharmaceutical Quality Control Reference Standard Selection

Storage and Handling Stability: 13C1-Labeled Benzodiazepine vs. Deuterated Benzodiazepine Internal Standards Under Long-Term Storage

This 13C1-labeled benzodiazepine is specified for storage at -20°C as a solid and is reported stable for shipment at room temperature . While specific long-term stability data are not publicly reported for this exact compound, the covalent 13C label inherently confers resistance to isotopic degradation that can affect deuterated standards during prolonged storage in solution due to gradual H/D back-exchange . Deuterated benzodiazepine standards in solution are known to exhibit measurable deuterium loss over months of storage at -20°C, particularly if dissolved in protic solvents . The 13C1 solid form eliminates this degradation pathway, reducing the need for frequent lot re-qualification and simplifying procurement logistics.

Standard Stability Procurement Logistics Shelf-Life

Isotopic Purity Specification: Vendor-Reported 13C Enrichment and Implications for Quantitative Accuracy

Alfa Chemistry (Isotope Science) reports an isotopic enrichment of 98% 13C1 for this compound . While 98% enrichment is slightly below the ≥99% threshold recommended for high-precision isotope dilution work [1], it is sufficient for many routine bioanalytical applications where the target analyte concentration is not within the same order of magnitude as the IS. The residual ~2% unlabeled species (equivalent to the unlabeled parent, CAS 59467-61-7) must be quantified and corrected for during method validation [1]. Users requiring ≥99% 13C enrichment for ultra-trace quantification should verify lot-specific certificates of analysis (CoA) before procurement or investigate alternative 13C2/13C6 labeled benzodiazepine IS products.

Isotopic Enrichment Procurement Specification Method Accuracy

Optimal Application Scenarios for 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 Based on Verified Evidence


Quantitative LC-MS/MS Bioanalysis of Midazolam and Structurally Related Benzodiazepines Using Isotope Dilution

This 13C1-labeled isotopologue is optimally deployed as a SIL-IS for quantifying the unlabeled parent compound (Midazolam Impurity 9) or midazolam in biological matrices by LC-MS/MS. The +1 Da mass shift enables unambiguous SRM/MRM differentiation, while 13C labeling ensures co-elution—a critical advantage over deuterated IS for robust matrix effect correction [1]. Recommended for validated bioanalytical methods supporting preclinical pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical toxicology screening where regulatory-grade accuracy and precision (CV <15%, RE <±15%) are required [2].

Trace-Level Midazolam Impurity Quantification in Pharmaceutical Quality Control (ICH Q3A/Q3B)

In pharmaceutical impurity profiling, the 13C1-labeled compound serves as the direct isotopologue IS for quantifying unlabeled Midazolam Impurity 9 in drug substance and drug product. The isotope dilution approach intrinsically corrects for sample preparation recovery and ionization variability, delivering method precision typically superior to that achievable with non-isotopic structural analog IS [1]. This is particularly valuable for ANDA regulatory submissions where trace-level impurity data must meet stringent accuracy and reproducibility requirements [2].

Midazolam Synthetic Process Monitoring and Intermediate Quantification

The unlabeled parent compound (CAS 59467-61-7) is a documented key intermediate in the synthesis of midazolam via condensation of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with methylamine [1]. The 13C1-labeled isotopologue can be used as an IS for in-process monitoring of this intermediate by LC-MS, providing accurate quantification of reaction yield and residual intermediate levels during process development, scale-up, and manufacturing [2]. The 13C label's stability under varied reaction conditions ensures reliable quantification across diverse process samples.

Forensic Toxicology Confirmation of Midazolam and Metabolite Exposure

In forensic toxicology laboratories performing confirmation testing for benzodiazepine exposure, this 13C1-labeled standard provides a chemically identical but mass-differentiated IS for midazolam-related target analytes. The minimal isotopic interference and stable label integrity support defensible quantification in post-mortem blood, urine, and tissue specimens where matrix complexity is high and legal defensibility demands the highest analytical rigor [1][2].

Quote Request

Request a Quote for 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.